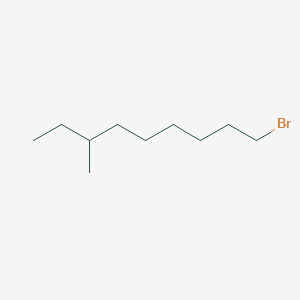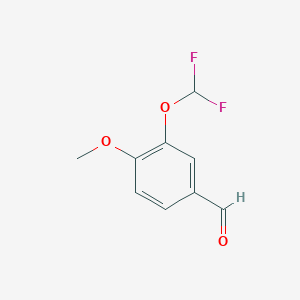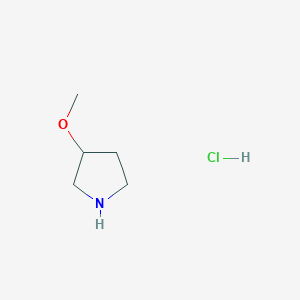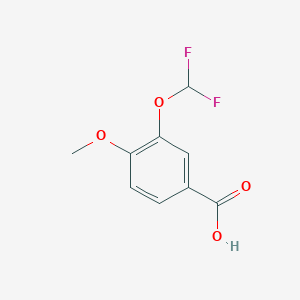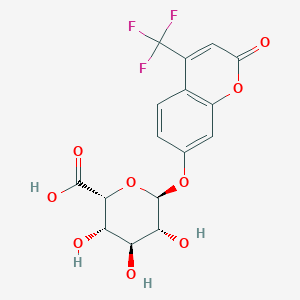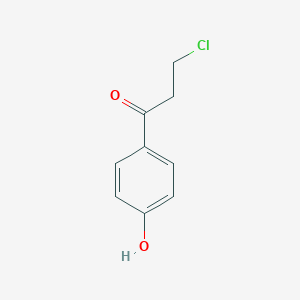
3-Chloro-1-(4-hydroxyphenyl)propan-1-one
説明
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one involves various starting materials and conditions. For instance, the synthesis of a related compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, utilized 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions . Another compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, was synthesized in a regiospecific manner, although the identification of the regioisomer was challenging and required single-crystal X-ray analysis for confirmation . A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with various alcohols in the presence of sodium hydrogen carbonate .
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular structures of these compounds. For example, the crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one revealed that it is a dimer and crystallizes in the triclinic crystal class . The absolute molecular configuration of another related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was also investigated using X-ray crystallography, which showed intermolecular hydrogen bonds of the type O–H…O .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored to some extent. For instance, the antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was tested against various human pathogens and compared with beta blockers . Additionally, computational studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one provided insights into its electronic properties and chemical reactivity, including the investigation of bond lengths, bond angles, and molecular electrostatic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques. The compound 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was characterized by spectroscopic techniques and confirmed by X-ray diffraction studies . The antimicrobial activities of the (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were expressed as minimum inhibitory concentrations, and their antioxidant activity was determined using DPPH and ABTS.+ methods . The electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, such as HOMO and LUMO energies, were studied by the time-dependent DFT method, and significant thermochemical information was obtained .
科学的研究の応用
Antimicrobial and Antiradical Activity
- Čižmáriková et al. (2020) synthesized a series of compounds related to 3-CPP and evaluated their antimicrobial and antioxidant activities. These compounds showed biological activities that were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).
Computational and Structural Analysis
- Adole et al. (2020) conducted a computational study on a variant of 3-CPP to explore its molecular structure, electronic properties, and chemical reactivity. This study provides insights into its potential chemical behavior and applications (Adole et al., 2020).
Intramolecular Hydrolysis Study
- Kalyanam and Likhate (1987) investigated the carbonyl-assisted intramolecular hydrolysis of a compound similar to 3-CPP. Their research highlighted how the substitutional pattern on the phenyl ring affects the hydrolysis process (Kalyanam & Likhate, 1987).
Enzymatic Inactivation Study
- Tao, Xu, and Yang (2009) found that a derivative of 3-CPP potently inactivated GABA transaminase in a time-dependent manner. This could be a novel strategy for designing more effective inhibitors (Tao, Xu, & Yang, 2009).
Non-Linear Optical Properties
- Singh et al. (2012) synthesized new chalcones related to 3-CPP and studied their non-linear optical properties, indicating potential applications in optical devices (Singh et al., 2012).
Liquid Crystalline Properties
- Kovganko and Kovganko (2006) demonstrated that certain derivatives of 3-CPP possess liquid crystalline properties, which could be useful in material science applications (Kovganko & Kovganko, 2006).
Asymmetric Synthesis
- Choi et al. (2010) used a derivative of 3-CPP in the asymmetric synthesis of a chiral intermediate for antidepressant drugs, showing high enantioselectivity (Choi et al., 2010).
Fluorescent Properties in Complexes
- Ma Kunpen (2015) synthesized new Eu(III) complexes using a derivative of 3-CPP, which exhibited characteristic emissions of europium ions, suggesting applications in fluorescence spectroscopy (Ma Kunpen, 2015).
Safety And Hazards
特性
IUPAC Name |
3-chloro-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBKSZGQHXBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286561 | |
| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-hydroxyphenyl)propan-1-one | |
CAS RN |
7182-38-9 | |
| Record name | 7182-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1-(4-hydroxyphenyl)-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



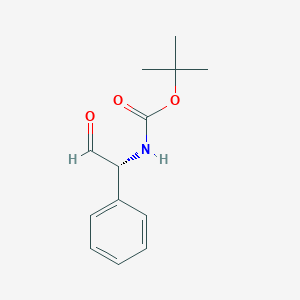
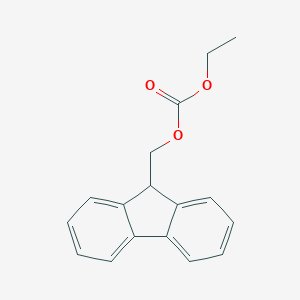
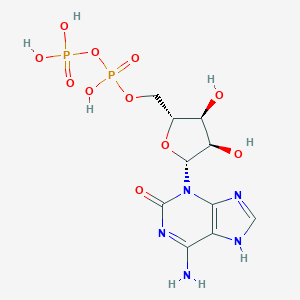
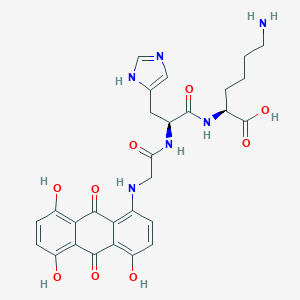
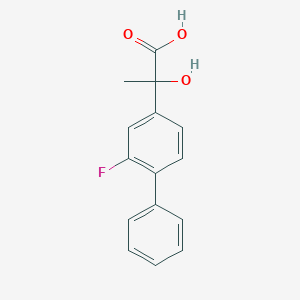
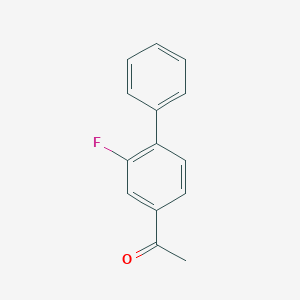
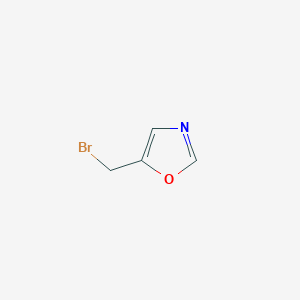
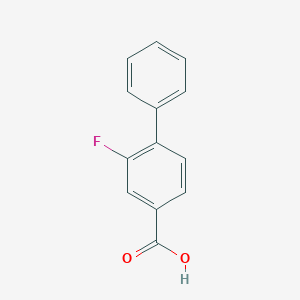
![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
